molecular formula C23H27N3O4S2 B2770525 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-39-1

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Katalognummer: B2770525
CAS-Nummer: 683260-39-1
Molekulargewicht: 473.61
InChI-Schlüssel: IHVNZSSRIHYMIB-WCWDXBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzothiazole-derived molecule featuring a 6-ethoxy-3-methylbenzo[d]thiazole core and a 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide substituent. The (E)-configuration of the imine bond and the sulfonyl-piperidine moiety are critical for its structural uniqueness.

Eigenschaften

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-30-18-10-13-20-21(15-18)31-23(25(20)3)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-5-7-16(26)2/h8-13,15-16H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVNZSSRIHYMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group, contributing to its biological activity. The IUPAC name reflects its intricate substitutions, which are crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in vitro against various cancer cell lines. Notably, it has been evaluated for its ability to activate procaspase-3, leading to apoptosis in cancer cells. A study reported that compounds similar to this one demonstrated significant anticancer activity, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of this compound has been noted in various studies, where it was shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors within the biological pathways. For instance, its ability to activate caspase-3 suggests a role in apoptosis induction through the intrinsic pathway of programmed cell death.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundU9375.2Procaspase-3 activation
Similar Compound AMCF-76.6Procaspase-3 activation
Similar Compound BU9378.0Induction of apoptosis

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:

  • Study on Procaspase Activation :
    • A study evaluated various benzothiazole derivatives for their ability to activate procaspase-3 in U937 cells. The results indicated that compounds with similar structures to this compound exhibited strong activation capabilities, leading to significant apoptosis rates .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial properties of related compounds against clinical isolates of resistant bacteria. The results showed that these compounds effectively inhibited bacterial growth, suggesting their potential as new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Modifications in the Benzothiazole Core
  • 6-Ethoxy vs. Other Substituents: The 6-ethoxy group in the target compound distinguishes it from analogs like N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) (), which has a 4-bromophenyl and quinoline substituent.
  • 3-Methyl vs. Bulkier Alkyl Chains :
    The 3-methyl group on the benzothiazole ring contrasts with compounds such as N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) (), which features an allyl chain. Smaller alkyl groups (e.g., methyl) may reduce steric hindrance, favoring target binding compared to bulkier substituents .

2.2 Variations in the Sulfonyl-Piperidine Moiety
  • 2-Methylpiperidine vs. Azepane or Morpholine :
    The 2-methylpiperidine sulfonyl group in the target compound differs from 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (), which uses an azepane ring. Piperidine derivatives often exhibit better metabolic stability than larger heterocycles like azepane, which may influence pharmacokinetics .

  • Sulfonyl Linker vs. Direct Substitution: The sulfonyl bridge in the target compound contrasts with N-(4-(3-chlorophenyl)-3-methylthiazol-2(3H)-ylidene)benzamide (15e) (), which lacks this group.
2.3 Key Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not reported Not reported Not reported 6-ethoxy, 3-methyl, sulfonyl-piperidine
6e () 563.44 192 71 4-bromophenyl, quinoline, octanamide
15e () 328.81 Not reported Not reported 3-chlorophenyl, methylthiazole
4c1 () 559.25 Not reported 61 Indole-vinyl, morpholinopropyl

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?

  • Synthesis Overview : The compound’s synthesis typically involves sequential sulfonylation, benzamide coupling, and cyclization steps. Key intermediates include the 6-ethoxy-3-methylbenzo[d]thiazole core and the 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.
  • Optimization :

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance solubility and reaction efficiency. Maintain temperatures between 60–80°C for sulfonylation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
    • Table 1 : Key Synthesis Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationDMSO, 70°C, 12h65–7592–95
Benzamide CouplingTHF, RT, 24h55–6088–90

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the E-configuration of the imine bond (δ 8.2–8.5 ppm for benzamide protons) and sulfonyl group integration .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 488.1523) validates molecular formula (C₂₄H₂₈N₃O₄S₂) .
    • Advanced Methods :
  • X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the spatial arrangement of the 2-methylpiperidinyl group .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus, E. coli) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Key Modifications :

  • Sulfonyl Group : Replace 2-methylpiperidinyl with morpholino or azepane groups to alter steric and electronic profiles .
  • Thiazole Substituents : Introduce halogens (Cl, Br) at the 6-position to enhance hydrophobic interactions with target proteins .
    • Table 2 : SAR Comparison of Analogues
SubstituentTarget Affinity (IC₅₀, nM)Selectivity Ratio (Kinase A/Kinase B)
2-Methylpiperidinyl12.3 ± 1.28.5
Morpholino9.8 ± 0.912.7
6-Chloro7.4 ± 0.515.3

Q. What experimental strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .
  • Solubility Adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
    • Data Validation :
  • Orthogonal Assays : Confirm activity via SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • Pharmacokinetics :

  • ADME : Oral bioavailability studies in rodents (Cₘₐₓ = 1.2 µg/mL, Tₘₐₓ = 2h) with LC-MS/MS quantification .
  • Metabolite Identification : Liver microsome assays + UPLC-QTOF to detect sulfoxide derivatives .
    • Toxicity :
  • Acute Toxicity : LD₅₀ determination in mice (OECD Guideline 423) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM desirable) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.